molecular formula C20H20ClFN4O4 B029271 Finafloxacin hydrochloride CAS No. 209342-41-6

Finafloxacin hydrochloride

Cat. No. B029271
M. Wt: 434.8 g/mol
InChI Key: CQMSQUOHWYYEKM-MOGJOVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of finafloxacin hydrochloride involves a novel synthetic approach, as described by Hong et al. (2009). An active intermediate, ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, was prepared through a new route, and the chiral (S,S′)-N-Boc 10 was derived from protected pyrrolidine. The absolute stereochemistry of the compound was established by X-ray analysis, highlighting the complexity and innovation behind the synthesis of finafloxacin hydrochloride (Hong et al., 2009).

Molecular Structure Analysis

The molecular structure of finafloxacin hydrochloride, as elucidated through X-ray analysis in the synthesis process, is critical for its activity. The fluoroquinolone core of finafloxacin is modified by the addition of an 8-cyano group, which is less susceptible to fluoroquinolone resistance mechanisms and contributes to its enhanced activity at acidic pH levels. This structural modification is a key factor in the drug's unique pharmacological profile.

Chemical Reactions and Properties

Finafloxacin hydrochloride's chemical reactions and properties are significantly influenced by its molecular structure, especially its activity in acidic conditions. The presence of the 8-cyano group not only enhances its stability in acidic environments but also contributes to its broad-spectrum antibacterial activity, as demonstrated against both Gram-positive and Gram-negative bacteria under acidic conditions (Dalhoff, Stubbings, & Schubert, 2011).

Physical Properties Analysis

The physical properties of finafloxacin hydrochloride, such as solubility and stability, are optimized for effective drug delivery. Its solubility in water and physiological fluids ensures adequate absorption and distribution within the body. The stability of finafloxacin hydrochloride in acidic environments not only enhances its efficacy in targeted infections but also contributes to a favorable pharmacokinetic profile.

Chemical Properties Analysis

The chemical properties of finafloxacin hydrochloride, including its mechanism of action, are central to its effectiveness as an antibiotic. Finafloxacin targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair in bacteria. Its enhanced activity under acidic conditions, where these enzymes may be more vulnerable or where bacterial defenses may be weakened, underlines the therapeutic potential of finafloxacin in treating infections localized in acidic environments.

Scientific Research Applications

Antibiotics

Finafloxacin is a novel fluoroquinolone that has been approved for clinical use in recent years . It targets both DNA gyrase and topoisomerase IV enzymes, enabling a broad antibacterial spectrum .

Application

Finafloxacin has been approved in ear-drops to treat bacterial otitis externa .

Results

Treatment of Infections in Acidic Environments

Finafloxacin is unique among fluoroquinolones due to its optimal antibacterial activity in low pH environments .

Application

This property of Finafloxacin makes it suitable for treating bacterial infections associated with acidic foci, such as skin and skin structure infections, complicated urinary tract infections, intra-abdominal infections, infections of the lungs of cystic fibrosis patients, and gastric infections .

Results

Treatment of Helicobacter pylori Infections

Finafloxacin is being developed to treat infections caused by Helicobacter pylori .

Application

Helicobacter pylori is a bacterium that can cause stomach ulcers and gastric cancer . Finafloxacin’s ability to remain active in acidic environments makes it a promising candidate for treating these infections .

Method of Application

Finafloxacin would likely be administered orally for this application. The exact dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the medication .

Results

While specific results or outcomes for this application were not found in the sources, the unique property of Finafloxacin to remain active in acidic environments suggests that it could be particularly effective in treating Helicobacter pylori infections .

Treatment of Urinary Tract Infections

Finafloxacin is being developed to treat urinary tract infections (UTIs) .

Application

UTIs are often caused by bacteria that thrive in acidic environments. Finafloxacin’s optimal efficacy in slightly acidic environments makes it a promising candidate for treating these infections .

Method of Application

Finafloxacin would likely be administered orally or intravenously for this application. The exact dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the medication .

Results

While specific results or outcomes for this application were not found in the sources, the unique property of Finafloxacin to remain active in acidic environments suggests that it could be particularly effective in treating UTIs .

Treatment of Pseudomonas aeruginosa-mediated Lung Infections in Cystic Fibrosis Patients

Finafloxacin is being considered for the treatment of lung infections caused by Pseudomonas aeruginosa in patients with cystic fibrosis .

Application

Cystic fibrosis patients often suffer from chronic lung infections, primarily caused by Pseudomonas aeruginosa. Finafloxacin’s ability to remain active in acidic environments makes it a promising candidate for treating these infections .

Method of Application

The method of application would likely involve oral or intravenous administration. The exact dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the medication .

Results

While specific results or outcomes for this application were not found in the sources, the unique property of Finafloxacin to remain active in acidic environments suggests that it could be particularly effective in treating Pseudomonas aeruginosa-mediated lung infections in cystic fibrosis patients .

Treatment of Infections by Multidrug-resistant H. pylori

Finafloxacin is being considered for the treatment of infections caused by multidrug-resistant H. pylori .

Application

H. pylori is a bacterium that can cause stomach ulcers and gastric cancer. The emergence of multidrug-resistant strains of H. pylori poses a significant challenge, and Finafloxacin’s ability to remain active in acidic environments makes it a promising candidate for treating these infections .

Method of Application

Finafloxacin would likely be administered orally for this application. The exact dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the medication .

Results

While specific results or outcomes for this application were not found in the sources, the unique property of Finafloxacin to remain active in acidic environments suggests that it could be particularly effective in treating infections by multidrug-resistant H. pylori .

Safety And Hazards

Finafloxacin may cause genetic defects and is suspected of damaging fertility or the unborn child . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Finafloxacin is a novel fluoroquinolone with optimal antibacterial activity in low pH environments, therefore offering a therapeutic advantage over some traditional antibiotics in treating bacterial infections associated with acidic foci . It has been approved in ear-drops to treat bacterial otitis externa . The introduction of these novel fluoroquinolones into daily practice extends the possible indications of antibiotics into different bacterial infections, and provides treatment options in difficult-to-treat infections .

properties

IUPAC Name

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMSQUOHWYYEKM-MOGJOVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175097
Record name Finafloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Finafloxacin hydrochloride

CAS RN

209342-41-6
Record name 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209342-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Finafloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Finafloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FINAFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G22PNZ052
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Finafloxacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Finafloxacin hydrochloride
Reactant of Route 3
Finafloxacin hydrochloride
Reactant of Route 4
Reactant of Route 4
Finafloxacin hydrochloride
Reactant of Route 5
Reactant of Route 5
Finafloxacin hydrochloride
Reactant of Route 6
Finafloxacin hydrochloride

Citations

For This Compound
33
Citations
SM Vasiliou, M Vicente - Drugs of the Future, 2010 - access.portico.org
Finafloxacin hydrochloride, a novel 8-cyano subclass of fluoroquinolone, has demonstrated potent antibacterial activity in a range of in vitro and in vivo models against Gram-negative …
Number of citations: 10 access.portico.org
J Hong, Z Zhang, H Lei, H Cheng, Y Hu, W Yang… - Tetrahedron …, 2009 - Elsevier
… Finafloxacin hydrochloride is ‘pH activated’ antibiotic and stabilized under pH condition below neutral. Finafloxacin hydrochloride … a novel synthesis of finafloxacin hydrochloride in multi-…
Number of citations: 23 www.sciencedirect.com
H Patel, A Andresen, A Vente… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… The tablet formulation contained 54.6 mg finafloxacin hydrochloride corresponding to 50 mg finafloxacin-free base (betaine). Dosages mentioned in this paper are expressed as the free …
Number of citations: 28 journals.asm.org
K McKeage - Drugs, 2015 - Springer
Finafloxacin is a fluoroquinolone antimicrobial agent that exhibits optimum efficacy in slightly acidic environments. It is being developed by MerLion Pharmaceuticals to treat serious …
Number of citations: 50 link.springer.com
S Lemaire, F Van Bambeke, PM Tulkens - International journal of …, 2011 - Elsevier
Finafloxacin, an 8-cyano-substituted fluoroquinolone, expresses enhanced activity at acidic pH and is less susceptible to several fluoroquinolone resistance determinants. In this study, …
Number of citations: 63 www.sciencedirect.com
S Schubert, A DALHOFF - 48th Interscience Conference …, 2008 - merlion.custom-space.com
Background: FIN is a novel fluoroquinolone (FQ) belonging to a new 8-cyano subclass which exhibits improved in vitro activity at slightly acidic pH and is therefore intended for …
Number of citations: 3 merlion.custom-space.com
SC Archakam, S Chenchugari, CSK Banoth - jcponline.in
… of R,R isomer in finafloxacin hydrochloride. The separation was … Finafloxacin hydrochloride and R,R Isomer had good … check of RR-finafloxacin hydrochloride Isomer which can be …
Number of citations: 2 www.jcponline.in
A Rusu, IA Lungu, OL Moldovan, C Tanase, G Hancu - Pharmaceutics, 2021 - mdpi.com
The evolution of the class of antibacterial quinolones includes the introduction in therapy of highly successful compounds. Although many representatives were withdrawn due to severe …
Number of citations: 29 www.mdpi.com
DJ Newman, GM Cragg - Journal of natural products, 2020 - ACS Publications
This review is an updated and expanded version of the five prior reviews that were published in this journal in 1997, 2003, 2007, 2012, and 2016. For all approved therapeutic agents, …
Number of citations: 565 pubs.acs.org
DJ Newman, GM Cragg - Journal of natural products, 2016 - ACS Publications
This contribution is a completely updated and expanded version of the four prior analogous reviews that were published in this journal in 1997, 2003, 2007, and 2012. In the case of all …
Number of citations: 085 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.